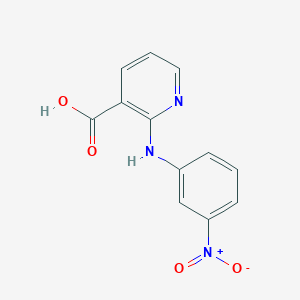

2-(3-Nitroanilino)-3-carboxypyridine

Description

Structure

3D Structure

Properties

CAS No. |

57978-48-0 |

|---|---|

Molecular Formula |

C12H9N3O4 |

Molecular Weight |

259.22 g/mol |

IUPAC Name |

2-(3-nitroanilino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H9N3O4/c16-12(17)10-5-2-6-13-11(10)14-8-3-1-4-9(7-8)15(18)19/h1-7H,(H,13,14)(H,16,17) |

InChI Key |

XYTDWEFEUCVUHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=CC=N2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Nitroanilino 3 Carboxypyridine and Its Analogues

Strategies for Constructing the Pyridine (B92270) Carboxylic Acid Scaffold

The formation of the pyridine-3-carboxylic acid (nicotinic acid) core is the foundational step in the synthesis of the target compound. Several strategies exist for constructing this heterocyclic scaffold.

One common industrial method involves the oxidation of alkylpyridines, such as 3-picoline (3-methylpyridine). This process can be carried out in the vapor phase with a catalyst, often a vanadium oxide/titanium oxide system, to yield nicotinic acid. google.com Another established route is the oxidation of quinoline (B57606), a fused-ring pyridine compound, using oxidizing agents like nitric acid under high temperature and pressure. google.com This process cleaves the benzene (B151609) ring of quinoline to produce pyridine-2,3-dicarboxylic acid, which can then be selectively decarboxylated to afford nicotinic acid.

More complex, multi-substituted pyridine carboxylic acid precursors can also be prepared through multicomponent condensation reactions, offering a versatile entry point to variously functionalized scaffolds.

Approaches to Introduce the Substituted Aniline (B41778) Moiety

Once the pyridine carboxylic acid scaffold, typically activated as a 2-halopyridine (e.g., 2-chloronicotinic acid), is available, the next critical step is the introduction of the 3-nitroaniline (B104315) group. This is achieved through cross-coupling reactions that form a carbon-nitrogen bond between the pyridine ring and the aniline. The two most prominent methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed reaction. It traditionally requires high temperatures and polar solvents to couple an aryl halide with an amine. researchgate.net In the context of synthesizing 2-(3-nitroanilino)-3-carboxypyridine analogues, this involves reacting 2-chloronicotinic acid with a substituted aniline in the presence of a copper catalyst. researchgate.net While effective, these reactions can be vigorous and sometimes result in tar formation, particularly when the aniline contains electron-withdrawing substituents. researchgate.net Interestingly, studies have shown that in some cases, using a solvent like xylene, the reaction can proceed with improved yields without a copper catalyst, provided the reagents are soluble. researchgate.net

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction. It is widely used for creating C-N bonds and often proceeds under milder conditions than the Ullmann condensation. This method offers broad substrate scope and functional group tolerance, making it a powerful tool for coupling various substituted anilines with aryl halides or triflates. The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a base.

A comparative overview of these two methods for the synthesis of 2-anilinonicotinic acid derivatives is presented below.

| Method | Catalyst System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Condensation | Copper (e.g., Cu powder, CuI) | High temperatures (>150°C), polar solvents (e.g., DMF, NMP) | Cost-effective catalyst | Harsh conditions, potential for side reactions (tar), limited functional group tolerance |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Phosphine Ligand (e.g., BINAP, XPhos) | Milder temperatures, various solvents (e.g., Toluene, Dioxane), requires a base | High functional group tolerance, broad substrate scope, milder conditions | Expensive catalyst and ligands, requires inert atmosphere |

Key Reaction Pathways and Mechanisms

The synthesis of this compound and its analogues relies on several fundamental reaction types. Understanding the mechanisms of these pathways is essential for optimizing reaction conditions and improving yields.

Nucleophilic Aromatic Substitution Reactions

The introduction of the aniline moiety onto the 2-position of the pyridine ring is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, the amine (nucleophile) attacks the electron-deficient carbon atom of the pyridine ring that bears a leaving group (e.g., a halogen). The pyridine ring's nitrogen atom acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the 2- and 4-positions.

The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's success. The final step is the expulsion of the leaving group, which restores the aromaticity of the pyridine ring and results in the formation of the C-N bond. Some syntheses of 2-anilinonicotinic acids have been achieved under solvent- and catalyst-free conditions, highlighting a green chemistry approach to this SNAr reaction. researchgate.net

Amidation and Peptide Coupling Techniques

The carboxylic acid group at the 3-position of the pyridine ring provides a handle for further functionalization, most commonly through amidation. This involves forming an amide bond by reacting the carboxylic acid with an amine. Direct reaction is often inefficient, so the carboxylic acid is typically "activated" first.

Standard peptide coupling reagents are frequently used for this purpose. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the attack by an amine. Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in combination with additives like HOBt (1-hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to improve efficiency and suppress side reactions. peptide.com For instance, nicotinic acid has been successfully coupled with amino acids using HBTU/HOBT and DIEA (N,N-Diisopropylethylamine) in a solid-phase peptide synthesis approach. clockss.org

Recent advances have also explored direct amidation of unprotected amino acids using Lewis acid catalysts, such as those based on boron, which can streamline the synthesis by avoiding protection-deprotection steps. nih.govtcichemicals.com

Hetero-cyclization Reactions for Pyridine Ring Formation

While modifying a pre-existing pyridine ring is common, constructing the ring from acyclic precursors, known as hetero-cyclization, offers an alternative route. These methods build the heterocyclic core from simpler, non-cyclic starting materials.

One classical approach is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. While versatile, this method typically produces dihydropyridines that require a subsequent oxidation step to form the aromatic pyridine ring. Another powerful method for forming six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition. Hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom, can be employed to construct the pyridine scaffold. nih.gov Various other methods exist, including those based on transition-metal-catalyzed cycloadditions of alkynes and nitriles.

Reductive Transformations of Nitro Groups

The nitro group on the aniline moiety is a versatile functional group that can be readily transformed into an amine. This reduction is a key step for creating analogues where an amino group is desired in place of the nitro group. A wide array of reagents can accomplish this transformation, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.org

Catalytic hydrogenation is a widely used and clean method. This involves using hydrogen gas in the presence of a metal catalyst. commonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgcommonorganicchemistry.com Raney nickel is often preferred if the molecule contains halides that could be susceptible to hydrogenolysis with palladium catalysts. commonorganicchemistry.com

Alternatively, metal-based reductions in acidic media are also highly effective. Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like acetic acid or hydrochloric acid provide mild and chemoselective conditions for reducing aromatic nitro groups to the corresponding anilines. wikipedia.orgcommonorganicchemistry.com

A summary of common reagents for nitro group reduction is provided in the table below.

| Reagent/Method | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | H₂ gas, Methanol or Ethanol solvent | Highly efficient; may reduce other functional groups (e.g., alkenes, benzylic groups) and cause dehalogenation. commonorganicchemistry.com |

| H₂ / Raney Nickel | H₂ gas, Ethanol solvent | Often used when dehalogenation is a concern. commonorganicchemistry.com |

| Iron (Fe) | Fe powder, Acetic Acid or NH₄Cl | Mild, cost-effective, and often chemoselective. commonorganicchemistry.com |

| Zinc (Zn) | Zn dust, Acetic Acid or HCl | Mild conditions; can sometimes lead to hydrazine (B178648) formation with excess zinc. wikipedia.org |

| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O, Ethanol or Ethyl Acetate | Provides mild reduction in the presence of other reducible groups. wikipedia.org |

Carboxylation Reactions for Pyridine Derivatives

The introduction of a carboxyl group at the 3-position of the pyridine ring is a fundamental step in synthesizing the target molecule's scaffold, nicotinic acid. While direct C-H carboxylation of a pre-formed 2-anilinopyridine (B1266264) at the 3-position is challenging, several methods exist for the carboxylation of pyridine rings, which can be adapted to precursors.

One of the most significant industrial routes to nicotinic acid (pyridine-3-carboxylic acid) involves the hydrolysis of 3-cyanopyridine (B1664610). nih.govnih.gov The 3-cyanopyridine precursor is typically produced on a large scale through the gas-phase oxidative ammonolysis of 3-methylpyridine (B133936) (3-picoline). nih.gov This two-step process is a robust method for establishing the required 3-carboxy functionality.

3-Methylpyridine → (Oxidative Ammonolysis) → 3-Cyanopyridine → (Hydrolysis) → Nicotinic Acid

Modern carboxylation techniques using carbon dioxide (CO₂) as a sustainable C1 source are also being explored, though regioselectivity can be a challenge. Recent advances have demonstrated methods for site-selective carboxylation. For instance, an electrochemical strategy allows for the direct carboxylation of pyridines with CO₂, where the regioselectivity can be tuned between the C4 and C5 positions by altering the electrolysis setup from an undivided to a divided cell. nih.gov Another innovative approach enables the C4-selective carboxylation of pyridines at room temperature. chemistryviews.org This method involves the formation of pyridylphosphonium salts, which then undergo a copper-catalyzed carboxylation with CO₂ at atmospheric pressure. chemistryviews.org While these methods target the C4 or C5 positions, they highlight the ongoing development of direct carboxylation pathways that may be adapted for 3-position functionalization in the future.

Palladium-Catalyzed Cross-Coupling Reactions

The key step in assembling this compound is the formation of the C-N bond between the pyridine ring and the aniline derivative. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation. This palladium-catalyzed cross-coupling reaction facilitates the reaction between an aryl halide (or pseudohalide) and an amine.

In a typical synthesis of the target compound, a 2-halonicotinic acid derivative, such as 2-chloronicotinic acid, is coupled with 3-nitroaniline in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions. The reaction tolerates a wide range of functional groups, including the nitro group present on the aniline ring.

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

Oxidative Addition: The aryl halide (e.g., 2-chloronicotinic acid) adds to a Pd(0) complex to form a Pd(II) species.

Amine Coordination & Deprotonation: The amine (3-nitroaniline) coordinates to the Pd(II) complex and is subsequently deprotonated by the base to form an amido complex.

Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated, regenerating the Pd(0) catalyst.

| Component | Role & Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. Examples include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. Sterically hindered biarylphosphine ligands are common, such as XPhos, SPhos, and RuPhos. |

| Base | Activates the amine by deprotonation. Common bases include NaOtBu (sodium tert-butoxide), K₃PO₄ (potassium phosphate), and Cs₂CO₃ (cesium carbonate). |

| Solvent | Aprotic, non-polar solvents are typically used. Examples include toluene, dioxane, and tetrahydrofuran (B95107) (THF). |

This interactive table summarizes the key components in a typical Buchwald-Hartwig amination reaction for the synthesis of 2-(arylamino)nicotinic acids.

Multi-component Synthesis Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient pathway to complex molecules by maximizing atom and step economy. mdpi.com While a specific MCR for the direct synthesis of this compound is not prominently reported, various MCRs are used to construct the core nicotinic acid or substituted pyridine framework.

For example, a three-component reaction involving 2-aminopyridines, aldehydes, and alkynes, catalyzed by a Cu-Mn spinel oxide, can produce structurally diverse imidazo[1,2-a]pyridines. researchgate.net Another MCR involves the synthesis of 3,6-diarylpyrazolo[3,4-b]pyridine-4-carboxylic acids from 5-aminopyrazoles, salicylic (B10762653) aldehydes, and pyruvic acid. mdpi.com These examples demonstrate the power of MCRs to rapidly build pyridine-based heterocyclic systems, which could potentially be adapted to synthesize precursors for the target molecule.

Free Radical Functionalization Reactions

Free radical chemistry provides alternative pathways for the functionalization of pyridine rings. These methods can form C-C bonds under conditions that are often complementary to traditional ionic or transition-metal-catalyzed reactions.

One modern approach involves the photochemical functionalization of pyridines via pyridinyl radicals. recercat.cat In this method, a pyridinium (B92312) ion, formed under acidic conditions, undergoes a single-electron transfer (SET) reduction to generate a neutral pyridinyl radical. This radical species can then couple with other radicals, such as allylic radicals, to form a new C-C bond. recercat.cat The regioselectivity of such reactions can differ from classical Minisci-type reactions, offering alternative functionalization patterns. recercat.cat Another strategy utilizes pyridine-boryl radicals, generated from 4-cyanopyridine (B195900) and bis(pinacolato)diboron, which can engage in radical addition and coupling mechanisms to form C4-substituted pyridine derivatives. researchgate.net These radical-based methods represent an expanding frontier for creating substituted pyridine derivatives, including precursors to complex nicotinic acids.

Synthesis of Structural Derivatives and Precursors

The synthesis of this compound relies on the availability of key precursors, primarily 2-chloronicotinic acid and 3-nitroaniline.

2-Chloronicotinic Acid: This is a vital intermediate for many pharmaceuticals and agrochemicals. nih.gov It can be synthesized through several routes:

From 2-Hydroxynicotinic Acid: Substitution of the hydroxyl group with a chlorine atom using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

From 2-Aminonicotinic Acid: A Sandmeyer-type reaction involving diazotization of the amino group followed by treatment with a copper(I) chloride source.

From Nicotinic Acid N-oxide: Chlorination of the N-oxide derivative. researchgate.net

3-Nitroaniline: This precursor is typically prepared by the nitration of benzene to nitrobenzene, followed by a second nitration to yield m-dinitrobenzene. Subsequent selective reduction of one of the two nitro groups, often using sodium sulfide (B99878) or sodium hydrosulfide, affords 3-nitroaniline.

Structural Analogues: The synthesis of various analogues of 2-(arylamino)pyridine-3-carboxylic acids is of significant interest in medicinal chemistry. By varying the aniline component or the substituents on the pyridine ring, libraries of compounds can be generated. For example, a series of 2-arylamino-6-trifluoromethyl-3-carboxylic acid derivatives were synthesized and evaluated for their analgesic properties. nih.gov

Optimization of Synthetic Yields and Selectivity

Optimizing the synthesis of this compound, particularly the key palladium-catalyzed C-N coupling step, is essential for maximizing efficiency and purity. The optimization process involves the systematic variation of several reaction parameters.

A common approach is to screen different combinations of catalysts, ligands, bases, and solvents to identify the ideal conditions. Design of Experiments (DoE) is a statistical methodology that can be employed to efficiently explore the reaction space and identify optimal conditions and interactions between variables.

| Parameter | Variables and Considerations | Impact on Reaction |

| Temperature | Typically ranges from room temperature to >100 °C. | Affects reaction rate and catalyst stability. Higher temperatures can increase conversion but may lead to decomposition. |

| Catalyst/Ligand Loading | Usually between 0.1 and 5 mol%. | Lowering catalyst loading reduces cost but may require longer reaction times or higher temperatures. |

| Base Strength & Type | Weak (K₂CO₃, Cs₂CO₃) vs. Strong (NaOtBu, LiHMDS). | The choice of base is critical and depends on the pKa of the amine and the tolerance of other functional groups. It influences the rate of amine deprotonation. |

| Solvent | Aprotic solvents like toluene, dioxane, THF. | Solvent polarity can influence the solubility of reactants and the stability of catalytic intermediates. |

| Reactant Stoichiometry | Molar ratio of aryl halide to amine. | Using a slight excess of one reactant can drive the reaction to completion but may complicate purification. |

This interactive table outlines key parameters that are typically optimized to improve the yield and selectivity of palladium-catalyzed amination reactions.

For instance, in a Buchwald-Hartwig amination, a sterically hindered ligand might be required for coupling an unreactive aryl chloride, while a less bulky ligand might suffice for a more reactive aryl bromide. Similarly, a strong base like sodium tert-butoxide is often effective but may not be compatible with base-sensitive functional groups, necessitating the use of a milder base like potassium phosphate. Careful optimization ensures the reaction is not only high-yielding but also robust and scalable.

Spectroscopic Elucidation of 2 3 Nitroanilino 3 Carboxypyridine Molecular Structure and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for mapping the atomic framework of 2-(3-Nitroanilino)-3-carboxypyridine, offering insights into the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the aromatic protons on both the pyridine (B92270) and the nitroaniline rings, as well as the acidic proton of the carboxyl group and the amine proton. The chemical shifts are influenced by the electronic effects of the substituents, namely the nitro group, the carboxylic acid group, and the amino linkage.

The protons on the pyridine ring are anticipated to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atom. Similarly, the protons of the 3-nitroaniline (B104315) moiety will also resonate in the aromatic region, with their precise chemical shifts being modulated by the electron-withdrawing nitro group and the electron-donating effect of the amino group. The acidic proton of the carboxylic acid is expected to be highly deshielded, appearing as a broad singlet at a chemical shift greater than 10 ppm. The N-H proton of the anilino group would also likely appear as a broad singlet in the downfield region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-4 | 8.0 - 8.5 | Doublet of Doublets |

| Pyridine H-5 | 7.2 - 7.6 | Triplet |

| Pyridine H-6 | 8.5 - 9.0 | Doublet of Doublets |

| Nitroaniline H-2' | 7.8 - 8.2 | Singlet (broad) |

| Nitroaniline H-4' | 7.5 - 7.9 | Doublet of Doublets |

| Nitroaniline H-5' | 7.3 - 7.7 | Triplet |

| Nitroaniline H-6' | 7.6 - 8.0 | Doublet |

| -COOH | > 10.0 | Singlet (broad) |

| -NH- | 9.0 - 10.0 | Singlet (broad) |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of the carbon atoms within the molecule. The carbonyl carbon of the carboxylic acid is expected to have the largest chemical shift, typically in the range of 165-175 ppm. The carbon atoms of the pyridine and nitroaniline rings will appear in the aromatic region, from approximately 110 to 160 ppm. The carbon atom attached to the nitro group will be significantly deshielded, while those influenced by the amino group will be shielded.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 155 - 160 |

| Pyridine C-3 | 120 - 125 |

| Pyridine C-4 | 138 - 142 |

| Pyridine C-5 | 125 - 130 |

| Pyridine C-6 | 148 - 152 |

| Nitroaniline C-1' | 140 - 145 |

| Nitroaniline C-2' | 115 - 120 |

| Nitroaniline C-3' | 148 - 152 |

| Nitroaniline C-4' | 120 - 125 |

| Nitroaniline C-5' | 129 - 133 |

| Nitroaniline C-6' | 118 - 122 |

| -COOH | 165 - 175 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unequivocally confirm the structural assignments of the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity of the protons on the pyridine ring (H-4, H-5, H-6) and the nitroaniline ring (H-4', H-5', H-6'). An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton resonances.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding.

The FTIR spectrum of this compound is expected to display characteristic absorption bands for its various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, often overlapping with the N-H stretching vibration of the secondary amine. The carbonyl (C=O) stretching of the carboxylic acid would likely appear as a strong, sharp peak around 1700-1730 cm⁻¹. The presence of the nitro group would be confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-N stretching of the anilino linkage is expected in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ range. The positions and shapes of the O-H and N-H bands can provide insights into the extent of intermolecular and intramolecular hydrogen bonding.

Interactive Data Table: Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| N-H stretch (Amine) | 3200 - 3400 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=O stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| Aromatic C=C stretch | 1400 - 1600 | Medium |

| NO₂ asymmetric stretch | 1500 - 1550 | Strong |

| NO₂ symmetric stretch | 1300 - 1350 | Strong |

| C-N stretch (Anilino) | 1250 - 1350 | Medium |

Note: These are predicted values and can be influenced by the physical state of the sample and intermolecular interactions.

Raman spectroscopy provides complementary vibrational information to FTIR. While the O-H and N-H stretching vibrations are typically weak in Raman spectra, the symmetric vibrations of the nitro group and the ring breathing modes of the aromatic systems are expected to be strong and well-defined. The C=O stretching vibration will also be observable. The Raman spectrum is particularly useful for studying the skeletal vibrations of the molecule and can provide a detailed fingerprint for identification and structural analysis.

Interactive Data Table: Predicted Raman Shifts

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Medium |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| NO₂ symmetric stretch | 1300 - 1350 | Strong |

Note: These are predicted values. Relative intensities can vary significantly.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectrum of this compound is expected to be complex, featuring contributions from both the nitroaniline and carboxypyridine moieties. The spectrum is likely dominated by intense π→π* transitions and lower energy n→π* transitions originating from the conjugated aromatic systems and heteroatoms.

The 3-nitroaniline portion of the molecule is a significant chromophore. In ethanol, 3-nitroaniline exhibits absorption maxima (λmax) around 236 nm and 374 nm. nih.gov These bands are attributed to π→π* and intramolecular charge transfer (ICT) transitions, respectively. The pyridine ring itself shows characteristic absorptions, typically below 270 nm. chemicalbook.com For 2-aminonicotinic acid, a structurally related compound, UV absorption is also expected in this region. nih.gov

When these two systems are combined, the resulting spectrum for this compound would likely exhibit a superposition of these absorptions, with potential shifts due to the electronic interaction between the two rings linked by the amino bridge. The extended conjugation across the molecule could lead to a bathochromic (red) shift of the main absorption bands compared to the individual components. The ICT band, involving charge transfer from the amino group to the nitro group, is expected to be a prominent feature in the near-UV or visible region.

Table 1: Predicted UV-Vis Absorption Data for this compound Data is predicted based on analogous compounds.

| Predicted λmax (nm) | Proposed Electronic Transition | Contributing Moiety |

| ~240-260 nm | π→π | Pyridine Ring & Benzene (B151609) Ring |

| ~370-390 nm | Intramolecular Charge Transfer (n→π) | 3-Nitroaniline |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides critical information about a molecule's mass and structural features through its fragmentation pattern. The nominal molecular weight of this compound (C₁₂H₉N₃O₄) is approximately 259 g/mol . In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺˙) would be expected at m/z 259.

The fragmentation of this molecule is likely to proceed through several predictable pathways based on the functional groups present:

Decarboxylation: A common fragmentation for carboxylic acids is the loss of the carboxyl group, which can occur via loss of a hydroxyl radical (•OH, M-17) to form an acylium ion, or more typically, the loss of formic acid (HCOOH, M-46) or carbon dioxide (CO₂, M-44) after rearrangement. libretexts.org The loss of the entire carboxyl group (•COOH, M-45) is also a prominent pathway. libretexts.org

Cleavage of the C-N Bridge: The bond between the aniline (B41778) nitrogen and the pyridine ring is a likely point of cleavage. This could lead to fragments corresponding to the 3-nitrophenylamino radical (m/z 137) or the 3-carboxypyridine cation (m/z 122), as well as the 3-nitroaniline ion (m/z 138).

Fragmentation of the Nitro Group: The nitro group can fragment through the loss of •NO (M-30) or •NO₂ (M-46). nist.gov For the molecular ion of 3-nitroaniline (m/z 138), key fragments are observed at m/z 108 (loss of NO), m/z 92 (loss of NO₂), and m/z 65 (loss of HCN from the m/z 92 fragment). nih.gov

Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation, often involving the loss of HCN (m/z 27).

Combining these pathways allows for the prediction of the major fragments that would be observed in the mass spectrum of the target compound.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound Data is predicted based on the structure and known fragmentation of related compounds.

| Predicted m/z | Proposed Fragment Ion/Neutral Loss |

| 259 | [M]⁺˙ (Molecular Ion) |

| 214 | [M - COOH]⁺ |

| 138 | [C₆H₆N₂O₂]⁺˙ (3-Nitroaniline) |

| 122 | [C₆H₄NO₂]⁺ (3-Carboxypyridine cation after cleavage) |

| 92 | [C₆H₄N]⁺ (Fragment from 3-nitroaniline portion) |

| 65 | [C₅H₅]⁺ (Fragment from 3-nitroaniline portion) |

Advanced Spectroscopic Probes of Chemical Behavior (e.g., Ionization Mechanisms in MALDI)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, making it ideal for determining the molecular weight of thermally labile compounds. wikipedia.orgcreative-proteomics.com The ionization process in MALDI is complex and not entirely understood, but it is known to involve the analyte being co-crystallized with a large excess of a matrix compound that absorbs laser energy. creative-proteomics.com

The choice of matrix is critical. Interestingly, nicotinic acid (pyridine-3-carboxylic acid), a core component of the target molecule's structure, is itself a well-established matrix for the MALDI analysis of peptides and proteins. sigmaaldrich.comtcichemicals.comnih.gov

In a MALDI experiment, this compound would be ionized primarily through proton transfer reactions within the dense plume of desorbed matrix and analyte created by the laser pulse. wikipedia.org Given its structure, the molecule can be ionized in either positive or negative mode:

Positive Ion Mode: The basic nitrogen atom of the pyridine ring is a likely site for protonation, leading to the formation of a pseudomolecular ion [M+H]⁺ at m/z 260.

Negative Ion Mode: The acidic proton of the carboxylic acid group can be readily lost, especially with a suitable basic matrix, to form a deprotonated ion [M-H]⁻ at m/z 258. uab.edu

The primary ionization events are thought to involve the matrix molecules, which, upon absorbing the laser energy, can become ionized themselves. These charged matrix molecules then react with neutral analyte molecules in the gas phase (secondary ionization) to produce the observed analyte ions. nih.gov The "lucky survivor" model suggests that pre-formed ions in the solid matrix may also be desorbed. nih.gov The cluster ionization mechanism is another model where analyte ions are formed within desorbed clusters of matrix and analyte. researchgate.net For a molecule like this compound, the specific mechanism would depend on the chosen matrix, laser fluence, and the gas-phase basicity and acidity of both the analyte and the matrix.

Crystallographic Analysis and Solid State Chemistry of 2 3 Nitroanilino 3 Carboxypyridine

Polymorphism and Pseudopolymorphism of 2-(3-Nitroanilino)-3-carboxypyridine

Characterization of Different Crystalline Forms

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs of a compound can exhibit distinct physical and chemical properties. The characterization of these different crystalline forms is a critical step in solid-state analysis.

Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for investigating the thermal behavior of different crystalline forms. DSC can detect phase transitions, melting points, and the heats of fusion, which are often unique for each polymorph. TGA provides information on the thermal stability and decomposition of the material. orientjchem.org

Spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are also valuable in distinguishing polymorphs. These methods probe the vibrational modes of the molecules, which can differ between crystalline forms due to variations in intermolecular interactions. mdpi.com For example, FTIR can be used to identify the presence of various functional groups and their vibrational modes, which can be indicative of a specific polymorphic form. mdpi.com

Table 1: Hypothetical Crystallographic Data for Polymorphs of this compound Based on Related Compounds

| Parameter | Polymorph A (Hypothetical) | Polymorph B (Hypothetical) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.5 | 7.8 |

| b (Å) | 15.2 | 12.3 |

| c (Å) | 8.1 | 18.5 |

| β (°) | 95.5 | 90 |

| Volume (ų) | 1285 | 1778 |

| Z | 4 | 8 |

| Density (calc) (g/cm³) | 1.55 | 1.52 |

Note: This data is hypothetical and intended for illustrative purposes, drawing on typical values for related organic compounds.

Factors Influencing Polymorphic Transformations

Polymorphic transformations, the conversion of one crystalline form to another, can be triggered by various external factors. Understanding these factors is critical for controlling the solid form of a compound during manufacturing and storage.

Temperature is a primary factor influencing polymorphism. soton.ac.uk Heating a metastable polymorph can provide the necessary energy to overcome the kinetic barrier for transformation to a more stable form. researchgate.net This process can be observed using techniques like hot-stage microscopy. researchgate.net

The choice of solvent during crystallization plays a crucial role in determining which polymorph is obtained. soton.ac.uk The solubility of the compound in different solvents and the solvent's polarity can influence the nucleation and growth of specific crystalline forms. soton.ac.uk For example, different polymorphs of 2-methyl-6-nitroaniline (B18888) have been crystallized from various solvents like ethanol, acetone, and acetonitrile. soton.ac.uk

Mechanical stress , such as grinding or milling, can also induce polymorphic transformations. nih.gov The energy imparted to the solid during these processes can be sufficient to cause a change in the crystal lattice. nih.gov In some cases, mechanical stress can even lead to the formation of an amorphous phase, which may then recrystallize into a different polymorph. nih.gov

The presence of impurities or excipients in a formulation can also influence polymorphic stability and transformations. researchgate.net These additional components can interact with the active pharmaceutical ingredient and either inhibit or promote the conversion between different crystalline forms.

Computational Chemistry and Theoretical Investigations of 2 3 Nitroanilino 3 Carboxypyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic and electronic levels. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) to predict molecular structures, energies, and various other properties. researchgate.net For a molecule like 2-(3-Nitroanilino)-3-carboxypyridine, DFT, particularly with hybrid functionals like B3LYP, is often a method of choice due to its balance of computational cost and accuracy in describing electronic structures. nih.govresearchgate.net These calculations provide fundamental insights into the molecule's behavior.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process is called geometry optimization. nih.gov For a molecule with flexible bonds, such as the C-N bond linking the pyridine (B92270) and aniline (B41778) rings in this compound, multiple stable conformations (isomers that differ by rotation around single bonds) may exist.

A computational study would involve rotating the key dihedral angles—specifically the angle between the pyridine ring and the aniline ring, and the orientation of the carboxylic acid group—to map out the conformational energy landscape. This landscape shows how the molecule's energy changes with its geometry, allowing for the identification of low-energy, stable conformers. The results would indicate the most likely shapes the molecule adopts. For instance, the planarity or twist between the two aromatic rings would be a key finding, as this affects the molecule's electronic properties and potential intermolecular interactions. The calculations would confirm that the optimized structures correspond to true energy minima by performing vibrational frequency calculations, where the absence of imaginary frequencies indicates a stable structure. nih.gov

Once the optimized geometry is found, its electronic properties can be analyzed in detail. This analysis reveals how electrons are distributed within the molecule, which is crucial for understanding its reactivity and spectroscopic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap, are critical indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. epstem.net For this compound, the analysis would likely show the HOMO localized on the electron-rich aniline ring and the amino linker, while the LUMO would be concentrated on the electron-deficient nitro group and pyridine ring. This distribution indicates a potential for intramolecular charge transfer upon electronic excitation.

Table 1: Illustrative Frontier Molecular Orbital Data This table is a template showing the type of data that would be generated from a DFT calculation. The values are not specific to this compound.

| Parameter | Expected Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to ionization potential; electron-donating ability. |

| LUMO Energy | -2.5 eV | Relates to electron affinity; electron-accepting ability. |

Charge distribution analysis provides insight into how electric charge is distributed among the atoms of a molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges. researchgate.net

For this compound, these analyses would quantify the electron-withdrawing effects of the nitro group and the pyridine nitrogen, and the electron-donating character of the amino group. The NBO analysis would also provide information about intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen or the amino proton and the nitro group oxygen, which can significantly influence the molecule's preferred conformation and stability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map uses a color scale to show different potential values: red typically indicates regions of negative potential (rich in electrons, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).

For the target molecule, an MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro and carboxyl groups, as well as the pyridine nitrogen. A region of positive potential (blue) would be expected around the hydrogen atoms of the amino group and the carboxylic acid. This information is critical for understanding sites of potential protonation, hydrogen bonding, and other non-covalent interactions.

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. researchgate.net

For this compound, these calculations would predict the frequencies for characteristic functional group vibrations, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, the asymmetric and symmetric stretches of the NO₂ group, and various C-C and C-N stretching modes within the aromatic rings. Comparing the theoretically predicted spectrum with an experimentally measured one is a standard method for confirming the structure of a synthesized compound. Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values due to approximations in the theoretical model and the neglect of anharmonicity. epstem.net

Table 2: Illustrative Vibrational Frequency Assignments This table is a template showing the type of data that would be generated from a vibrational frequency calculation. The values are not specific to this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹, Scaled) | Description |

|---|---|---|

| O-H Stretch | ~3400 cm⁻¹ | Carboxylic acid hydroxyl group |

| N-H Stretch | ~3350 cm⁻¹ | Secondary amine linker |

| C=O Stretch | ~1700 cm⁻¹ | Carboxylic acid carbonyl group |

| NO₂ Asymmetric Stretch | ~1550 cm⁻¹ | Nitro group |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ | Nitro group |

Distributed Atomic Polarizabilities and Related Electronic Properties

The electronic structure of this compound is complex, featuring a combination of electron-donating (anilino) and electron-withdrawing (nitro, carboxypyridine) groups. This arrangement significantly influences its electronic properties, including atomic polarizabilities. Distributed atomic polarizabilities describe how the electron cloud of each atom in the molecule is distorted in the presence of an external electric field. These properties are crucial for understanding intermolecular interactions, non-linear optical properties, and reactivity.

Computational methods, particularly density functional theory (DFT), are employed to calculate these properties. For a molecule like this compound, the presence of substituents is known to modulate the physico-chemical properties of the molecule. researchgate.net The nitro group, being strongly electron-withdrawing, is expected to decrease the polarizability of the atoms in its immediate vicinity, while the anilino group would have the opposite effect. The interplay between the pyridine ring, the nitroaniline system, and the carboxylic acid group leads to a non-uniform distribution of polarizability across the molecule.

Studies on similar molecules, such as p-nitroaniline, show that hydrogen bonding and substituent effects can significantly influence molecular and atomic polarizabilities. researchgate.net In this compound, intramolecular hydrogen bonding between the amine proton and the carboxylic acid oxygen or the pyridine nitrogen could further alter the geometry and electronic structure, thereby affecting the atomic polarizabilities. researchgate.net Calculations would likely reveal anisotropic polarizability ellipsoids for each atom, indicating that the response to an electric field is direction-dependent.

Table 1: Illustrative Distributed Atomic Polarizabilities for Key Atoms This table presents conceptual data based on principles from related molecules to illustrate expected trends for this compound.

| Atom/Group | Expected Isotropic Polarizability (α, a.u.³) | Anisotropy | Rationale |

|---|---|---|---|

| Pyridine Nitrogen | Low-Moderate | Moderate | The nitrogen atom's lone pair contributes, but the aromatic ring delocalizes electron density. |

| Carboxyl Oxygen (C=O) | Moderate | High | The double bond and lone pairs lead to significant and direction-dependent polarizability. |

| Amino Nitrogen (-NH-) | Moderate-High | Moderate | The lone pair is highly polarizable, though partially delocalized into the aromatic ring. |

| Nitro Group Oxygens (-NO₂) | Low | High | The strong electronegativity of oxygen and the electron-withdrawing nature of the group reduce polarizability. |

Theoretical Studies on Acid-Base Properties (pKa Calculations)

The acid-base properties of this compound are governed by three functional groups: the carboxylic acid (acidic), the pyridine nitrogen (basic), and the anilino group (weakly basic). Theoretical calculations are essential for predicting the pKa values associated with the protonation and deprotonation of these sites.

The most common computational approach involves using a thermodynamic cycle that relates the free energy of deprotonation in the gas phase to that in a solvent. researchgate.net This is typically achieved using DFT methods (e.g., B3LYP) for geometry optimization and energy calculations, combined with a continuum solvent model like the Polarizable Continuum Model (PCM) to account for solvation effects. rdd.edu.iqresearchgate.net For higher accuracy, methods like CBS-QB3 can be used for gas-phase calculations, and the inclusion of explicit water molecules interacting with the acidic or basic sites can significantly improve predictions. researchgate.net

For this compound, three pKa values are of interest:

pKa₁ (Carboxylic Acid) : The deprotonation of the -COOH group. The presence of the electron-withdrawing nitro group and the pyridine ring is expected to lower this pKa value, making it a stronger acid than benzoic acid.

pKa₂ (Pyridinium Ion) : The protonation of the pyridine nitrogen. The anilino and carboxyl groups will influence its basicity. DFT calculations on anilinium and pyridinium (B92312) ions have shown that the choice of reference species and the solvation model are critical for accurate predictions. researchgate.net

pKa₃ (Anilinium Ion) : The protonation of the exocyclic amino group. This site is significantly less basic than the pyridine nitrogen, and its pKa is further reduced by the electron-withdrawing nitro group on the same ring.

Computational studies can reliably predict these values, often with a mean absolute error of 0.3-1.0 pKa units, depending on the methodology. researchgate.netresearchgate.net

Table 2: Predicted pKa Values and Contributing Factors This table provides estimated pKa values and the rationale based on computational principles applied to the structure of this compound.

| Ionizable Group | Predicted pKa Range | Influencing Factors | Computational Method |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 3.0 - 4.0 | Electron-withdrawing effects of the nitro group and pyridine ring increase acidity. | DFT (B3LYP) with IEFPCM solvation model. researchgate.net |

| Pyridine Nitrogen | 2.5 - 3.5 | Basicity is reduced by the adjacent electron-withdrawing carboxyl group. | Isodesmic reaction scheme with appropriate reference species. researchgate.net |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the characterization of reactants, products, intermediates, and, crucially, transition states (TS). For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr) or decarboxylation, DFT calculations can identify the precise geometry of the transition state. nih.govmdpi.com

A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov For an SNAr reaction on the nitropyridine ring, the TS would involve the attacking nucleophile partially bonded to the carbon atom undergoing substitution, with the C-leaving group bond partially broken. The geometry would deviate significantly from the planar aromatic reactant, forming a Meisenheimer-like complex structure. Computational analysis provides bond lengths and angles of this fleeting structure, offering insight into the reaction mechanism. mdpi.com

For a potential decarboxylation reaction, the transition state would show the elongation of the C-C bond between the pyridine ring and the carboxyl group, with the CO₂ moiety beginning to depart. researchgate.net By mapping the intrinsic reaction coordinate (IRC), the entire pathway from the TS to the reactants and products can be confirmed.

Once transition states and reaction pathways are identified, key kinetic and thermodynamic parameters can be calculated. These parameters are vital for predicting reaction rates and product distributions.

Thermodynamic Parameters : By calculating the electronic energies of reactants and products, the enthalpy of reaction (ΔH) can be determined. Including zero-point vibrational energies (ZPVE), thermal corrections, and entropy allows for the calculation of the Gibbs free energy of reaction (ΔG), which indicates the spontaneity of the process. mdpi.com A negative ΔG suggests a thermodynamically favorable reaction.

Kinetic Parameters : The activation energy (Eₐ) or Gibbs free energy of activation (ΔG‡) is the energy difference between the reactants and the transition state. mdpi.com According to transition state theory, this value is directly related to the reaction rate constant (k). A lower activation barrier implies a faster reaction. Computational studies can compare the activation barriers for competing reaction pathways, such as substitution at different positions on the aromatic rings, to predict the major product. mdpi.com

Table 3: Hypothetical Kinetic and Thermodynamic Data for a Reaction This table illustrates the type of data obtained from computational studies for a hypothetical SNAr reaction on this compound.

| Parameter | Calculated Value (kcal/mol) | Interpretation |

|---|---|---|

| Enthalpy of Reaction (ΔH) | -15.5 | The reaction is exothermic. |

| Gibbs Free Energy of Reaction (ΔG) | -12.1 | The reaction is spontaneous and product-favored. |

This compound has multiple potential sites for electrophilic or nucleophilic attack. Computational methods can effectively predict the regioselectivity of reactions. For instance, in a nucleophilic aromatic substitution (SNAr) reaction, the nitro group strongly activates the positions ortho and para to it for attack. mdpi.comstackexchange.com

By calculating the activation energies for nucleophilic attack at each possible position on the pyridine and aniline rings, a preferred reaction site can be identified. The pathway with the lowest activation barrier will be the kinetically favored one. stackexchange.com For example, attack on the pyridine ring is generally more facile than on the aniline ring due to the ring's inherent electron deficiency. Within the pyridine ring, the positions ortho and para to the nitrogen are most susceptible to attack. The presence of the nitro group on the aniline moiety further deactivates that ring towards electrophilic substitution while activating it for nucleophilic attack. Computational analysis of the transition state energies would provide a quantitative prediction of the product ratio. researchgate.net

Stereochemical outcomes, while less relevant for reactions on planar aromatic rings, can be analyzed if chiral centers are formed, for example, by the addition of a chiral reagent. Computational modeling can determine the relative energies of diastereomeric transition states to predict the stereochemical preference.

To gain deeper insight into the electronic nature of a reaction mechanism, advanced computational analyses of electron density are used. The flow of electron density between reacting fragments can be quantified. According to Molecular Electron Density Theory (MEDT), changes in electron density, rather than molecular orbital interactions, govern reactivity. mdpi.com

One key concept is the Forward Electron Density Flux (FEDF) , which describes processes where electron density flows from the nucleophile to the electrophile. mdpi.com By analyzing the charge distribution at the transition state using methods like Natural Population Analysis (NPA) or Quantum Theory of Atoms in Molecules (QTAIM), the direction and magnitude of electron transfer can be calculated. mdpi.commdpi.com

In a reaction of this compound with a nucleophile, this analysis would quantify the electron density moving from the nucleophile to the electron-deficient pyridine ring. This allows for a precise, quantitative description of the bond-forming process and confirms the polar nature of the reaction. mdpi.com Such analyses can also reveal more subtle electronic rearrangements within the molecule as the reaction proceeds. chemrxiv.org

Intermolecular Interaction Energy Calculations (e.g., ZPE and BSSE Corrections)

Information not available in the searched scientific literature.

Molecular Interactions and Supramolecular Assembly of 2 3 Nitroanilino 3 Carboxypyridine

Comprehensive Analysis of Hydrogen Bonding Networks (Intra- and Intermolecular)

Intramolecular Hydrogen Bonding: An important intramolecular hydrogen bond is expected to form between the amine hydrogen (N-H) and the nitrogen atom of the pyridine (B92270) ring, creating a stable six-membered ring motif. This type of interaction is a common feature in 2-anilinonicotinic acids and contributes to a near-planar conformation of the molecule. Additionally, depending on the orientation of the carboxylic acid group, an intramolecular hydrogen bond could potentially form between the carboxylic acid's hydroxyl group and the amine's nitrogen atom.

Intermolecular Hydrogen Bonding: The primary intermolecular interactions are anticipated to be mediated by the carboxylic acid group. Carboxylic acids are well-known to form robust hydrogen-bonded dimers, creating a centrosymmetric R22(8) graph set motif. This interaction involves two molecules hydrogen bonding through their carboxylic acid groups.

Alternatively, a strong and highly directional hydrogen bond can form between the carboxylic acid's hydroxyl group and the nitrogen atom of the pyridine ring of an adjacent molecule. This "acid-pyridine" heterosynthon is a common and stable interaction in cocrystals of nicotinic acid and its derivatives. The competition between the formation of the carboxylic acid homodimer and the acid-pyridine heterosynthon is a key factor in determining the final crystal structure. The electronic effects of the nitro group on the aniline (B41778) ring and the steric hindrance around the functional groups can influence which of these synthons is preferentially formed.

Furthermore, the nitro group, with its electronegative oxygen atoms, can act as a hydrogen bond acceptor, potentially interacting with weaker donors such as C-H groups on neighboring molecules.

Table 1: Potential Hydrogen Bonding Interactions in 2-(3-Nitroanilino)-3-carboxypyridine

| Donor | Acceptor | Type | Interaction |

|---|---|---|---|

| N-H (amine) | N (pyridine) | Intramolecular | Formation of a stable six-membered ring |

| O-H (carboxyl) | O=C (carboxyl) | Intermolecular | Carboxylic acid homodimer (R22(8) motif) |

| O-H (carboxyl) | N (pyridine) | Intermolecular | Acid-pyridine heterosynthon |

Quantification and Characterization of π-π Stacking Interactions

The planar aromatic rings of the pyridine and nitroaniline moieties in this compound make it a prime candidate for significant π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-clouds and the electron-deficient σ-frameworks of adjacent aromatic rings, are crucial in stabilizing the crystal lattice.

The geometry of these interactions can vary, including face-to-face, parallel-displaced, and edge-to-face (T-shaped) arrangements. In many crystal structures of related compounds, parallel-displaced stacking is common, with centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å. The presence of the electron-withdrawing nitro group on the aniline ring can significantly influence the nature of the π-π stacking. It creates a more electron-deficient π-system, which can lead to strong interactions with the more electron-rich pyridine ring of a neighboring molecule in a "donor-acceptor" type stacking arrangement.

Computational studies on analogous systems have been used to quantify the energy of these interactions, which typically range from -10 to -50 kJ/mol, depending on the specific geometry and the electronic nature of the interacting rings.

Table 2: Typical Parameters for π-π Stacking Interactions

| Interaction Type | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Description |

|---|---|---|---|

| Parallel-displaced | 3.5 - 4.0 | < 10 | Aromatic rings are parallel but offset from one another. |

| Face-to-face | > 4.0 | < 10 | Aromatic rings are directly on top of each other (less common due to repulsion). |

Investigation of Other Non-Covalent Interactions

While true cation-π or anion-π interactions involving free ions are unlikely in the neutral crystal structure, the polarized nature of the molecule can lead to similar electrostatic interactions. The electron-deficient nitroaniline ring, due to the strong withdrawing effect of the nitro group, can interact favorably with electron-rich regions of adjacent molecules. Conversely, the pyridine ring, with its lone pair of electrons on the nitrogen atom, can be considered a π-donor and may interact with electropositive regions of neighboring molecules.

Recent studies have highlighted the importance of σ-hole and π-hole interactions in directing supramolecular assembly. A σ-hole is a region of positive electrostatic potential on an atom along the extension of a covalent bond, while a π-hole is a region of positive potential located above and below a π-system. The nitro group is a well-known σ-hole donor on the nitrogen atom and can interact with nucleophilic regions of other molecules. Similarly, the aromatic rings can exhibit π-holes that can engage in interactions with electron-rich species.

Table 3: Summary of Other Non-Covalent Interactions

| Interaction Type | Description |

|---|---|

| Cation-π/Anion-π like | Electrostatic interactions between electron-rich and electron-deficient aromatic rings. |

| Dipole-Dipole | Attractive or repulsive forces between polar molecules. |

| σ/π-hole | Interactions involving regions of positive electrostatic potential on atoms or π-systems. |

| Van der Waals | Weak, non-specific attractive forces between all atoms. |

Identification and Characterization of Supramolecular Synthons

In the solid state, the structure of this compound is primarily governed by a network of hydrogen bonds. The molecule possesses both hydrogen bond donors (the carboxylic acid group and the secondary amine) and acceptors (the pyridine nitrogen, the carbonyl oxygen, and the nitro group). This multiplicity of sites allows for the formation of several competing supramolecular synthons.

The two most prominent competing synthons in the broader class of 2-anilinonicotinic acids are the carboxylic acid–carboxylic acid homosynthon and the carboxylic acid–pyridine heterosynthon . The homosynthon involves two carboxylic acid groups forming a cyclic dimer via O—H···O hydrogen bonds. The heterosynthon, on the other hand, is formed by a hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine nitrogen atom (O—H···N).

For this compound, the presence of the nitro group on the aniline ring introduces additional electronic and steric factors. Research on substituted 2-anilinonicotinic acids has shown that bulky substituents on the aniline ring can force the molecule into a non-planar conformation. rsc.orgacs.org This twisting of the molecule sterically hinders the formation of the planar carboxylic acid–carboxylic acid homosynthon and promotes the formation of the carboxylic acid–pyridine heterosynthon . The nitro group, while not exceptionally bulky, contributes to a twisted conformation, making the acid-pyridine heterosynthon the more probable dominant interaction.

Table 1: Potential Supramolecular Synthons in this compound

| Synthon Type | Donor | Acceptor | Description |

| Primary (Competing) | |||

| Carboxylic Acid–Pyridine Heterosynthon | Carboxylic Acid (O-H) | Pyridine (N) | A robust and often preferred interaction in twisted 2-anilinonicotinic acids. |

| Carboxylic Acid–Carboxylic Acid Homosynthon | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | A common motif in carboxylic acids, forming a cyclic dimer. Less likely to be dominant in this twisted molecule. |

| Secondary | |||

| Amine–Nitro Hydrogen Bond | Amine (N-H) | Nitro Group (O) | Weaker interactions that contribute to the overall stability of the crystal lattice. |

| Amine–Carbonyl Hydrogen Bond | Amine (N-H) | Carbonyl (C=O) | An intramolecular or intermolecular interaction that can influence conformation and packing. |

Self-Assembly Processes Leading to Higher-Order Structures (e.g., 1D, 2D, 3D Networks)

The dominance of the carboxylic acid–pyridine heterosynthon is a key factor in the self-assembly of this compound molecules into higher-order structures. The directional nature of this O—H···N hydrogen bond typically leads to the formation of one-dimensional (1D) chains or tapes.

In this scenario, molecules of this compound would arrange in a head-to-tail fashion, with the carboxylic acid of one molecule hydrogen bonding to the pyridine nitrogen of the next. This primary assembly can then be further organized into two-dimensional (2D) sheets or a three-dimensional (3D) network through weaker secondary interactions.

The N—H···O hydrogen bonds involving the amine and nitro groups, as well as potential π-π stacking interactions between the aromatic rings, would play a crucial role in linking these 1D chains. The nitro group, being a strong electron-withdrawing group, can influence the electronic character of the aniline ring, potentially leading to favorable π-π stacking arrangements with the electron-deficient pyridine ring or adjacent aniline rings. The specific arrangement of these chains, whether parallel or interdigitated, will determine the final dimensionality of the supramolecular architecture.

Crystal Engineering Principles Applied to this compound Architectures

The principles of crystal engineering allow for a rational design and prediction of the crystalline architecture of this compound. The concept of supramolecular synthons is central to this approach. By understanding the relative strengths and geometric preferences of the potential hydrogen bonds, one can predict the most likely packing motif.

Studies on related 2-anilinonicotinic acids have established a clear strategy for controlling the formation of either the homosynthon or the heterosynthon. rsc.orgacs.org By introducing steric bulk on the aniline ring or the bridging nitrogen atom, it is possible to predictably favor the formation of the acid-pyridine heterosynthon. The "3-nitro" substituent in the target compound is an application of this principle. The steric and electronic effects of the nitro group are expected to induce a non-planar molecular conformation, thereby directing the self-assembly towards a structure dominated by the acid-pyridine heterosynthon.

This predictive power is a cornerstone of crystal engineering, enabling the design of molecular solids with desired physical properties, which are often dictated by the supramolecular arrangement. For instance, the formation of a robust 1D chain via the acid-pyridine heterosynthon can lead to anisotropic properties in the resulting crystal.

Table 2: Representative Hydrogen Bond Geometries in 2-Anilinonicotinic Acid Derivatives

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O | H | N | 0.85 | 1.85 | 2.69 | 170 |

| O | H | O | 0.84 | 1.80 | 2.63 | 175 |

| N | H | O | 0.86 | 2.15 | 2.98 | 160 |

Note: The data in this table are representative values based on similar structures and are intended to be illustrative of the typical geometries of the interactions discussed.

Coordination Chemistry of 2 3 Nitroanilino 3 Carboxypyridine As a Ligand

Ligand Design Principles and Potential Coordination Sites (Carboxylic Acid, Pyridine (B92270) Nitrogen, Nitro Group)

In principle, 2-(3-Nitroanilino)-3-carboxypyridine presents several potential sites for coordination to a metal ion. The design of this ligand incorporates three key functional groups known for their ability to interact with metal centers:

Carboxylic Acid Group (-COOH): The carboxylate group is a very common and versatile coordination site. Upon deprotonation to form a carboxylate (-COO⁻), it can coordinate to a metal ion in a monodentate fashion (using one oxygen atom), a bidentate chelating fashion (using both oxygen atoms to form a four-membered ring with the metal), or a bridging fashion, linking two or more metal centers. The specific mode of coordination is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands.

Pyridine Nitrogen: The nitrogen atom of the pyridine ring possesses a lone pair of electrons and is a classic coordination site for a wide variety of metal ions. Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, forming stable complexes with transition metals and main group elements. The coordination of the pyridine nitrogen in this molecule would lead to the formation of a five-membered chelate ring if the carboxylate group also coordinates, which is a thermodynamically favorable arrangement.

Nitro Group (-NO₂): The oxygen atoms of the nitro group also have lone pairs and could potentially coordinate to a metal ion. However, the nitro group is a relatively weak donor compared to the carboxylate and pyridine nitrogen. Its electron-withdrawing nature also reduces the electron density on the aniline (B41778) ring and, to a lesser extent, the rest of the molecule, which could influence the donor properties of the other sites. Coordination via the nitro group is less common but has been observed in some specific cases, particularly with hard metal ions.

The combination of the pyridine nitrogen and the adjacent carboxylic acid group suggests that this compound could act as a bidentate N,O-chelating ligand, similar to the well-studied picolinic acid (pyridine-2-carboxylic acid). The 3-nitroanilino substituent at the 2-position would likely exert significant steric and electronic effects on the coordination environment. Its bulky nature could influence the geometry of the resulting metal complexes, and the electron-withdrawing nitro group would decrease the basicity of the pyridine nitrogen and the anilino nitrogen, potentially affecting the stability of the metal-ligand bonds.

Synthesis and Isolation of Metal Complexes with Various Metal Ions

There are no published methods for the synthesis and isolation of metal complexes specifically with this compound. Generally, the synthesis of such complexes would involve the reaction of a suitable metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) with the ligand in an appropriate solvent. The choice of solvent would be crucial to dissolve both the ligand and the metal salt. The reaction conditions, such as temperature, pH, and reaction time, would need to be optimized to promote the formation and crystallization of the desired complex. The stoichiometry of the reactants would be varied to target complexes with different metal-to-ligand ratios.

Elucidation of Coordination Modes and Geometries within Complexes

Without experimental data, the coordination modes and geometries of potential complexes can only be hypothesized based on related structures. If this compound acts as a bidentate N,O-chelating ligand, it could form complexes with various geometries depending on the metal ion and the number of coordinated ligands. For example, with a metal ion that favors octahedral geometry, one could envision complexes of the type [M(L)₃], [M(L)₂(Solvent)₂], or [M(L)X₄], where L represents the deprotonated ligand and X is a monodentate ligand. The bulky 3-nitroanilino group might favor lower coordination numbers or lead to distorted geometries.

Spectroscopic and Crystallographic Characterization of Coordination Compounds

The characterization of any potential coordination compounds of this compound would rely on standard analytical techniques:

Infrared (IR) Spectroscopy: IR spectroscopy would be crucial to determine the coordination mode. A shift in the C=O stretching frequency of the carboxylic acid group upon complexation would indicate its involvement in bonding. The pyridine ring vibrations would also be expected to shift upon coordination of the nitrogen atom to the metal.

UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the d-d transitions of the metal ion and charge-transfer bands, giving insights into the coordination geometry and the nature of the metal-ligand bonding.

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would be powerful tools to elucidate the structure in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites would confirm the ligand's binding to the metal.

Single-Crystal X-ray Diffraction: This would be the definitive method to determine the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Studies on Complex Stability and Selectivity Towards Metal Ions

No studies on the stability and selectivity of this compound complexes have been reported. Such studies would typically involve techniques like potentiometric or spectrophotometric titrations to determine the formation constants (stability constants) of the complexes in solution. These constants quantify the thermodynamic stability of the metal-ligand bond. The selectivity of the ligand for different metal ions could be assessed by comparing these stability constants. The electronic effects of the nitro group and the steric hindrance from the anilino substituent would be expected to play a significant role in both the stability and selectivity of any potential complexes.

Redox Properties and Electron Transfer within Coordination Complexes

The redox properties of hypothetical complexes of this compound would be of interest due to the presence of the redox-active nitro group. Cyclic voltammetry would be the primary technique to investigate the electron transfer processes. It would be possible to study the reduction of the nitro group and the redox behavior of the metal center. The potential for intramolecular electron transfer between the metal and the ligand could also be explored. The coordination of the ligand to a metal ion would likely alter the reduction potential of the nitro group, and conversely, the electronic state of the ligand could influence the redox potential of the metal.

Reactivity and Derivatization of 2 3 Nitroanilino 3 Carboxypyridine

Transformations Involving the Carboxylic Acid Group

The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a versatile handle for derivatization. Its reactivity is standard for aromatic carboxylic acids, though potentially modulated by the electronic influence of the adjacent anilino group and the pyridine nitrogen.

Esterification: One of the most common transformations is the conversion to esters. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. google.commasterorganicchemistry.com To drive the equilibrium towards the product, water is typically removed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com Alternative methods include using solid acid catalysts like Dowex H+ resins, which can offer a more environmentally friendly and reusable option. nih.gov The reaction with hindered alcohols may require the addition of reagents like sodium iodide to facilitate the process. nih.gov

Amide Formation: The carboxylic acid can be readily converted to primary, secondary, or tertiary amides. This generally involves activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a suitable amine. Direct coupling with an amine using carbodiimide (B86325) reagents (e.g., DCC, EDC) is also a standard and milder alternative.

Decarboxylation: Pyridinecarboxylic acids can undergo decarboxylation, though the conditions required vary significantly based on the substitution pattern. For 3-pyridinecarboxylic acids, the presence of strong electron-withdrawing groups at the 2-position has been shown to significantly increase the rate of decarboxylation. mdma.ch Given that the 2-position in the target molecule is occupied by an anilino group, which is generally electron-donating by resonance but can be electron-withdrawing by induction (especially if the nitrogen is protonated), the propensity for decarboxylation would require specific experimental investigation. Mechanistic studies on related compounds suggest that decarboxylation can proceed through different pathways depending on the acidity of the medium. researchgate.net

Table 1: Potential Transformations of the Carboxylic Acid Group

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄), Heat | 2-(3-Nitroanilino)pyridine-3-carboxylate ester |

Reactions at the Pyridine Nitrogen Atom

N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, withdrawing electron density and activating the positions ortho (2-) and para (4-) to the nitrogen for nucleophilic attack. scripps.eduwikipedia.org This modification could be a strategic step in the synthesis of further derivatives.

N-Alkylation/N-Acylation: As a tertiary amine, the pyridine nitrogen can react with strong alkylating agents (e.g., methyl iodide) to form a quaternary pyridinium (B92312) salt. These salts can exhibit different solubility and reactivity profiles compared to the parent molecule.

Reactivity of the Nitro Group

The nitro group on the anilino ring is a powerful electron-withdrawing group and a key site for chemical modification, most notably through reduction.

Reduction to an Amino Group: The reduction of an aromatic nitro group to a primary amine is a fundamental and highly reliable transformation in organic synthesis. wikipedia.org A wide variety of reagents can accomplish this, offering different levels of selectivity and tolerance to other functional groups.

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel under an atmosphere of hydrogen gas is a common and clean method.